molecular formula C5H6ClN3 B1297447 6-chloro-N-methylpyridazin-3-amine CAS No. 14959-32-1

6-chloro-N-methylpyridazin-3-amine

Cat. No.: B1297447
CAS No.: 14959-32-1
M. Wt: 143.57 g/mol
InChI Key: IHSYIVAZIINDFR-UHFFFAOYSA-N
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Description

6-Chloro-N-methylpyridazin-3-amine is a heterocyclic compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is characterized by a pyridazine ring substituted with a chlorine atom at the 6-position and a methylamine group at the 3-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

6-Chloro-N-methylpyridazin-3-amine is used in a variety of scientific research applications, including:

Safety and Hazards

The safety symbol for 6-chloro-N-methylpyridazin-3-amine is GHS07, and the signal word is “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemical Analysis

Biochemical Properties

6-chloro-N-methylpyridazin-3-amine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in the pyridazine metabolic pathway. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity. This compound also interacts with proteins that are crucial for cellular signaling and metabolic regulation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to alter the expression of genes involved in cell cycle regulation and apoptosis. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their function. This binding can result in enzyme inhibition or activation, depending on the context. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions lead to changes in the transcriptional activity of target genes, thereby affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal biological activity, while deviations from this range lead to diminished or harmful effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and alter metabolite levels within cells. For instance, the compound may be metabolized by enzymes in the liver, leading to the production of metabolites that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can affect its biological activity, as its accumulation in certain tissues or organelles may enhance or inhibit its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the mitochondria, affecting cellular respiration and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Chloro-N-methylpyridazin-3-amine can be synthesized from 3,6-dichloropyridazine and methylamine . The reaction typically involves the nucleophilic substitution of one of the chlorine atoms in 3,6-dichloropyridazine by the methylamine group. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to maximize efficiency and minimize costs. The compound is often produced in bulk quantities and stored under inert gas (nitrogen or argon) at low temperatures (2–8 °C) to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-methylpyridazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Condensation Reactions: Typically carried out in the presence of a base or acid catalyst.

    Alkylation Reactions: Alkylating agents such as alkyl halides are used under basic conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazines with various functional groups.

    Condensation Reactions: Imines and related compounds.

    Alkylation Reactions: Substituted amines with different alkyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-N-methylpyridazin-3-amine is unique due to its specific substitution pattern on the pyridazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for various research and industrial applications.

Properties

IUPAC Name

6-chloro-N-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c1-7-5-3-2-4(6)8-9-5/h2-3H,1H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHSYIVAZIINDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343261
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>21.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808610
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

14959-32-1
Record name 6-Chloro-N-methyl-3-pyridazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14959-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(methylamino)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (107, 500 mg, 3.36 mmol) was slowly added to a 2.0 M methylamine methanol solution (NH2Me in MeOH, 5 mL, 10 mmol) and stirred at room temperature for 24 hours. Water was added to the reaction mixture, and organic compounds were extracted with ethyl acetate. The recovered organic solution was washed with an aqueous solution of saturated sodium chloride and evaporated after a treatment with sodium sulfate. Purification was performed by column chromatograph to give the target compound 3-(N-monomethylamino)-6-chloropyridazine (108e, 505 mg, 88%) as a white solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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